

LC-MS/MS method for quantifying MMB-FUBINACA in plasma

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Compound of Interest

Compound Name: MMB-FUBINACA

Cat. No.: B8819474

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An LC-MS/MS method for the sensitive and selective quantification of **MMB-FUBINACA**, a potent synthetic cannabinoid, in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in toxicological assessment, pharmacokinetic studies, and forensic analysis.

Introduction

MMB-FUBINACA, also known as FUB-AMB and AMB-FUBINACA, is an indazole-based synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] It has been identified in numerous forensic cases and is associated with significant adverse health effects.[2][3] The rapid metabolism of **MMB-FUBINACA** presents analytical challenges, making the development of sensitive and robust quantification methods in biological matrices like plasma crucial for clinical and forensic toxicology.[2] This Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for the accurate determination of **MMB-FUBINACA** in plasma.

Experimental Protocols

This section details the complete methodology for the quantification of **MMB-FUBINACA** in plasma, from the preparation of standards to the instrumental analysis.

Materials and Reagents

- **MMB-FUBINACA** certified reference material (CRM)[4][5]
- Internal Standard (IS), e.g., JWH-018-d9[6]
- LC-MS grade acetonitrile, methanol, and water[7]
- Formic acid[7]
- Drug-free human plasma
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- **Stock Solutions:** Prepare a primary stock solution of **MMB-FUBINACA** at a concentration of 1 mg/mL in methanol. A separate stock solution for the internal standard (e.g., JWH-018-d9) should also be prepared in methanol at a concentration of 100 µg/mL.[6] Store stock solutions at -20°C.[8]
- **Working Solutions:** Prepare intermediate working solutions by diluting the primary stock solutions in a mixture of methanol and water. These are used to spike the plasma for calibration standards and quality control samples.
- **Calibration Standards:** Prepare calibration standards by spiking drug-free plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.05 ng/mL to 10 ng/mL.[9]
- **Quality Control (QC) Samples:** Prepare QC samples at low, medium, and high concentrations in drug-free plasma to assess the accuracy and precision of the method.[8]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Method 1: Protein Precipitation[6]

- To 0.2 mL of plasma sample, add 20 µL of the internal standard solution.
- Add 0.6 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[\[6\]](#)[\[10\]](#)
- Reconstitute the residue in 100 µL of the initial mobile phase.[\[6\]](#)[\[10\]](#)

Method 2: Solid-Phase Extraction (SPE)[\[8\]](#)

- Conditioning: Condition an SPE cartridge with 2 mL of ethyl acetate, followed by 2 mL of methanol, and finally 2 mL of distilled water.
- Sample Loading: Load the plasma sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
- Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
- Elution: Elute the analyte and internal standard with two aliquots of 0.5 mL of methanol followed by two aliquots of 0.5 mL of ethyl acetate.
- Evaporation and Reconstitution: Evaporate the combined eluates to dryness under a nitrogen stream at 40°C and reconstitute the residue in the mobile phase.[\[8\]](#)

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	Waters UPLC HSS T3 (150 × 2.1 mm, 1.8 µm) [11]
Mobile Phase A	0.1% Formic acid in water [11]
Mobile Phase B	Acetonitrile [11]
Flow Rate	0.3 mL/min [11]
Injection Volume	1 µL [11]
Column Temperature	40°C [11]
Gradient Elution	10% B (1 min), to 100% B (in 6 min), hold 100% B (4 min), to 10% B (in 0.1 min), and hold (1.9 min) [11]

Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive [10]
Scan Type	Multiple Reaction Monitoring (MRM) [10]
Capillary Voltage	3000 V [6]
Source Temperature	150°C [12]
Desolvation Gas Temperature	325°C [6]
Desolvation Gas Flow	10 L/min (Nitrogen) [6]

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
MMB-FUBINACA	384.2	324.1 / 109.0	18 / 40[6]
JWH-018-d9 (IS)	351.2	255.2 / 128.2	-

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of synthetic cannabinoids in plasma.

Table 1: Calibration Curve and Limits

Parameter	Typical Value	Reference
Linearity Range	0.04–40 ng/mL	[11]
Correlation Coefficient (r^2)	> 0.99	[11]
Limit of Detection (LOD)	0.003–0.004 ng/mL	[11][13]
Limit of Quantification (LOQ)	0.012–0.016 ng/mL	[11][13]

Table 2: Accuracy and Precision

Parameter	Typical Value (%RSD)	Reference
Intra-assay Precision	1.3–9.0%	[11][13]
Inter-assay Precision	3.0–8.6%	[11][13]
Accuracy	91.6–107.1%	[8]

Table 3: Recovery and Matrix Effect

Parameter	Typical Value	Reference
Recovery	95.4–106.8%	[11]
Matrix Effect	93.4–118.0%	[11]

Visualizations

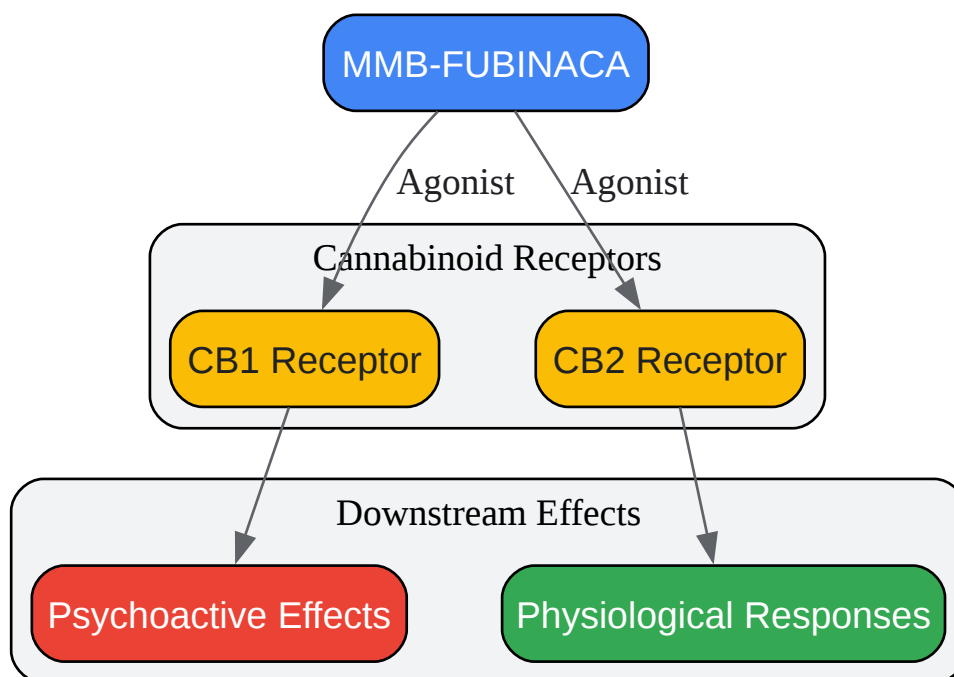
Experimental Workflow



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Caption: Workflow for **MMB-FUBINACA** analysis in plasma.

Signaling Pathway



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Caption: **MMB-FUBINACA** acts as an agonist at CB1 and CB2 receptors.

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